Cas no 1316302-12-1 (11-Desmethyl Rifaximin-d4)

11-Desmethyl Rifaximin-d4 化学的及び物理的性質
名前と識別子
-
- 11-Desmethyl Rifaximin-d4
- 11-Desmethyl Normix-d4
-
計算された属性
- せいみつぶんしりょう: 775.36200
じっけんとくせい
- PSA: 201.87000
- LogP: 5.93450
11-Desmethyl Rifaximin-d4 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Biosynth | RCC30212-25 mg |
11-Desmethyl rifaximin-d4 |
1316302-12-1 | 25mg |
$1,121.25 | 2023-01-02 | ||
Biosynth | RCC30212-5 mg |
11-Desmethyl rifaximin-d4 |
1316302-12-1 | 5mg |
$373.75 | 2023-01-02 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-499778-10mg |
11-Desmethyl Rifaximin-d4, |
1316302-12-1 | 10mg |
¥18050.00 | 2023-09-05 | ||
Biosynth | RCC30212-10 mg |
11-Desmethyl rifaximin-d4 |
1316302-12-1 | 10mg |
$598.00 | 2023-01-02 | ||
Biosynth | RCC30212-50 mg |
11-Desmethyl rifaximin-d4 |
1316302-12-1 | 50mg |
$1,794.00 | 2023-01-02 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-499778-10 mg |
11-Desmethyl Rifaximin-d4, |
1316302-12-1 | 10mg |
¥18,050.00 | 2023-07-11 | ||
TRC | D292177-10mg |
11-Desmethyl Rifaximin-d4 |
1316302-12-1 | 10mg |
$1642.00 | 2023-05-18 | ||
Biosynth | RCC30212-1 mg |
11-Desmethyl rifaximin-d4 |
1316302-12-1 | 1mg |
$115.00 | 2023-01-02 |
11-Desmethyl Rifaximin-d4 関連文献
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
10. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
11-Desmethyl Rifaximin-d4に関する追加情報
Latest Research Insights on 11-Desmethyl Rifaximin-d4 and Its Relevance to Compound 1316302-12-1
The compound 11-Desmethyl Rifaximin-d4, a deuterated derivative of the well-known antibiotic rifaximin, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This stable isotope-labeled compound serves as a critical internal standard in mass spectrometry-based assays, enabling precise quantification of rifaximin and its metabolites in biological matrices. The emergence of this compound is closely tied to ongoing investigations into the pharmacokinetics and metabolic pathways of rifaximin, particularly in relation to its therapeutic applications for hepatic encephalopathy and irritable bowel syndrome.
Recent studies have highlighted the structural relationship between 11-Desmethyl Rifaximin-d4 and the research compound 1316302-12-1, both of which share a similar rifamycin core structure. The deuterium labeling at four positions in 11-Desmethyl Rifaximin-d4 provides distinct advantages in analytical applications, offering improved sensitivity and specificity in detection methods. This characteristic makes it particularly valuable for studying drug-drug interactions and metabolic stability, areas where compound 1316302-12-1 has shown promising pharmacological activity.
Advanced analytical techniques employing 11-Desmethyl Rifaximin-d4 have revealed novel insights into the metabolic fate of rifaximin analogs. A 2023 study published in the Journal of Pharmaceutical and Biomedical Analysis demonstrated the compound's utility in identifying previously unknown metabolites of rifaximin through high-resolution mass spectrometry. These findings have direct implications for understanding the biotransformation pathways of related compounds, including 1316302-12-1, potentially informing the development of next-generation antimicrobial agents with improved metabolic profiles.
The synthesis and characterization of 11-Desmethyl Rifaximin-d4 have been optimized in recent years, with particular attention to isotopic purity and chemical stability. Current protocols achieve >98% deuterium incorporation at the specified positions, ensuring reliable performance in quantitative analyses. This technical advancement has facilitated more accurate assessment of drug exposure in clinical studies, particularly for compounds like 1316302-12-1 that undergo extensive hepatic metabolism.
Emerging research suggests potential applications of 11-Desmethyl Rifaximin-d4 beyond its current use as an analytical standard. Preliminary investigations indicate its possible utility in studying gut microbiome modulation, where rifaximin analogs including 1316302-12-1 have shown selective antimicrobial activity against pathogenic bacteria while preserving commensal flora. This dual functionality positions both compounds as interesting candidates for developing targeted therapies for gastrointestinal disorders with minimal disruption to the microbiome.
Future research directions are expected to explore the comparative pharmacokinetics of 11-Desmethyl Rifaximin-d4 and 1316302-12-1 in various disease models, with particular focus on their tissue distribution patterns and potential for drug accumulation. The development of novel formulations incorporating these compounds may benefit from the analytical methods established using the deuterated standard, potentially leading to improved therapeutic outcomes for patients with chronic gastrointestinal conditions.
1316302-12-1 (11-Desmethyl Rifaximin-d4) 関連製品
- 80621-81-4(Rifaximin)
- 66760-72-3(4'-Hydroxy-4-methoxydihydrochalcone)
- 1804756-82-8(4-(Aminomethyl)-6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine)
- 1091089-59-6(1-(4-methoxyphenyl)-4-4-(4-methoxyphenyl)oxane-4-carbonylpiperazine)
- 2228640-86-4(3-(aminomethyl)-3-(4-fluoro-2-methoxyphenyl)cyclobutan-1-ol)
- 2171143-75-0((2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyl-3-phenylpropanamidopropanoic acid)
- 1361789-89-0(2-Cyano-5-(difluoromethyl)-3-(trifluoromethoxy)pyridine)
- 1155575-85-1(N-(butan-2-yl)-1-ethyl-1H-pyrazol-4-amine)
- 391885-01-1(N-({N'-(1E)-(2-chlorophenyl)methylidenehydrazinecarbonyl}methyl)-4-(dimethylsulfamoyl)benzamide)
- 2098117-46-3(4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide)



